molecular formula C8H5ClN2O2 B2421912 7-chloro-1H-indazole-5-carboxylic acid CAS No. 1031417-54-5

7-chloro-1H-indazole-5-carboxylic acid

Cat. No. B2421912
Key on ui cas rn: 1031417-54-5
M. Wt: 196.59
InChI Key: FWEAJWWRFMELBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

To a solution of 7-chloro-1H-indazole-5-carbonitrile (250 mg, 1.41 mmol) in ethanol/water (3:1 ration, 15 mL) was added potassium hydroxide (395 mg, 7.04 mmol) and the mixture was heated at reflux. After 3 houra, the majority of the ethanol was allowed to distill off, additional potassium hydroxide (614 mg) was added and heating was continued for overnight. The reaction mixture was cooled to room temperature, washed with Et2O (3×20 mL) and the organic extract was acidified with 1 N HCl. The resultant precipitate was isolated by vacuum filtration, washed with water (about 15 mL) and heptane (about 15 mL), dried at room temperature/0.5 mmHg to provide the title compound (221 mg, 79.7%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=C(C#N)[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[OH-:13].[K+].[CH2:15]([OH:17])[CH3:16]>C(O)C.O>[Cl:1][C:2]1[CH:3]=[C:16]([C:15]([OH:13])=[O:17])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC=1C=C(C=C2C=NNC12)C#N
Name
Quantity
395 mg
Type
reactant
Smiles
[OH-].[K+]
Name
ethanol water
Quantity
15 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
to distill off
ADDITION
Type
ADDITION
Details
additional potassium hydroxide (614 mg) was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
WASH
Type
WASH
Details
washed with Et2O (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic extract

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=C2C=NNC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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